HDAC6-IN-7 (cpd7)

概要

説明

HDAC6-IN-7 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

作用機序

Target of Action

HDAC6-IN-7 (cpd7) primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, predominantly found in the cytoplasm . It plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . HDAC6 has been identified as a pivotal modulator of innate and adaptive immunity .

Mode of Action

HDAC6-IN-7 (cpd7) interacts with HDAC6 to inhibit its activity . HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . By inhibiting HDAC6, cpd7 increases the acetylation levels of these proteins . This can lead to improved axonal transport, which is often impaired in neurodegenerative disorders .

Biochemical Pathways

HDAC6-IN-7 (cpd7) affects several biochemical pathways through its inhibition of HDAC6 . These include pathways related to oxidative stress, immune cell generation, and fibrosis . HDAC6 inhibitors like cpd7 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .

Pharmacokinetics

It’s known that hydroxamate-based hdac6 inhibitors often suffer from genotoxicity, mutagenicity, and poor pharmacokinetics . Therefore, the development of non-hydroxamate HDAC6 inhibitors like cpd7 is of great interest .

Result of Action

The inhibition of HDAC6 by HDAC6-IN-7 (cpd7) results in a variety of molecular and cellular effects. For instance, it has been shown to be beneficial in animal models of neurodegenerative diseases . In the context of renal transplantation, HDAC6 inhibitors have effectively mitigated the progression of immune-related complications . In neurodegenerative diseases, HDAC6 inhibitors can contribute to the degradation of protein aggregates .

Action Environment

The action of HDAC6-IN-7 (cpd7) can be influenced by various environmental factors. For example, the expression and activity of HDAC6 have been shown to be increased in kidney disease Therefore, the efficacy of HDAC6-IN-7 (cpd7) might be influenced by the disease state of the patient

生化学分析

Biochemical Properties

HDAC6-IN-7 (cpd7) is known to interact with HDAC6, a cytoplasmic enzyme that regulates many important biological processes, including cell migration, immune synapse formation, viral infection, and the degradation of misfolded proteins . HDAC6 deacetylates tubulin, Hsp90, and cortactin, and forms complexes with other partner proteins . The interaction between HDAC6-IN-7 (cpd7) and HDAC6 can influence these biochemical reactions.

Cellular Effects

HDAC6-IN-7 (cpd7) has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been reported that HDAC6-IN-7 (cpd7) can decrease cell viability and DNA replication in renal cell carcinoma cells . Moreover, HDAC6-IN-7 (cpd7) can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of HDAC6-IN-7 (cpd7) involves its interaction with HDAC6. HDAC6 plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . HDAC6-IN-7 (cpd7) can modulate these effects, thereby influencing the activity of HDAC6 at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HDAC6-IN-7 (cpd7) can change over time. For instance, it has been reported that HDAC6-IN-7 (cpd7) can result in decreased cell viability and DNA replication in renal cell carcinoma cells . This suggests that HDAC6-IN-7 (cpd7) may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of HDAC6-IN-7 (cpd7) can vary with different dosages in animal models. For instance, it has been reported that HDAC6 inhibition is strongly associated with alleviating peripheral neuropathy and neuropathic pain, as well as mitochondrial dysfunction, in in vivo and in vitro models of peripheral neuropathy .

Metabolic Pathways

HDAC6-IN-7 (cpd7) is involved in various metabolic pathways. For instance, it has been reported that HDAC6-IN-7 (cpd7) can trigger HDAC6 to lactylate α-tubulin, a process dependent on its deacetylase activity . This suggests that HDAC6-IN-7 (cpd7) can influence metabolic flux or metabolite levels.

Transport and Distribution

HDAC6-IN-7 (cpd7) can be transported and distributed within cells and tissues. For instance, it has been reported that HDAC6-IN-7 (cpd7) can influence the transport and distribution of HDAC6 within cells .

Subcellular Localization

HDAC6-IN-7 (cpd7) can be localized in various subcellular compartments. For instance, it has been reported that HDAC6, the target of HDAC6-IN-7 (cpd7), is mostly found in the cytosol with a preference for non-histone proteins . This suggests that HDAC6-IN-7 (cpd7) may also be localized in the cytosol and interact with non-histone proteins.

準備方法

The synthesis of HDAC6-IN-7 involves a combination of sirtuin ligand and E3 ligase recruiter. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of HDAC6-IN-7 is synthesized through a series of reactions involving the coupling of specific intermediates.

Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards HDAC6.

Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product.

化学反応の分析

HDAC6-IN-7 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert HDAC6-IN-7 into reduced forms with different chemical properties.

Substitution: Substitution reactions can introduce various functional groups into the compound, altering its activity and selectivity.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of HDAC6-IN-7 with modified chemical structures and properties.

科学的研究の応用

HDAC6-IN-7 has a wide range of scientific research applications, including:

Neurodegenerative Diseases: The compound has potential therapeutic applications in treating neurodegenerative diseases by modulating protein acetylation and stability.

Heart Failure: HDAC6-IN-7 has shown promise in treating heart failure by regulating protein acetylation and improving cardiac function.

Pain Management: The compound has been investigated for its potential to alleviate pain by modulating the activity of specific proteins involved in pain signaling.

Fibrosis and Inflammatory Diseases:

類似化合物との比較

HDAC6-IN-7 is unique compared to other HDAC6 inhibitors due to its specific structure and selectivity. Similar compounds include:

Mercaptoacetamides: These compounds are selective HDAC6 inhibitors with a different chemical structure compared to HDAC6-IN-7.

Fluoroalkyl-oxadiazoles: These inhibitors also target HDAC6 but have a distinct chemical structure and mechanism of action.

Vorinostat (SAHA): An FDA-approved HDAC inhibitor used in oncology, but it lacks the selectivity towards HDAC6 that HDAC6-IN-7 possesses.

HDAC6-IN-7 stands out due to its unique combination of inhibitory activity and selectivity towards HDAC6, making it a valuable tool in scientific research and potential therapeutic applications.

生物活性

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a pivotal role in various biological processes, including cell motility, protein degradation, and immune response regulation. The compound HDAC6-IN-7 (cpd7) has emerged as a selective inhibitor of HDAC6, demonstrating promising therapeutic potential across several domains, particularly in cancer treatment and neurodegenerative diseases. This article delves into the biological activity of HDAC6-IN-7, supported by case studies, research findings, and comparative data.

HDAC6 functions primarily by deacetylating non-histone proteins such as α-tubulin, Hsp90, and cortactin. This deacetylation affects various cellular functions, including:

- Cell Cycle Regulation : HDAC6 influences the cell cycle by modulating the acetylation status of proteins involved in cell division.

- Protein Degradation : It plays a crucial role in the degradation of misfolded proteins through the aggresome pathway.

- Cell Motility : By affecting cytoskeletal dynamics, HDAC6 regulates cell migration and adhesion.

HDAC6-IN-7 selectively inhibits HDAC6 activity, leading to increased acetylation of its substrates. This inhibition can disrupt processes such as tumor metastasis and inflammatory responses.

In Vitro Studies

Recent studies have evaluated the efficacy of HDAC6-IN-7 in various cancer cell lines and models. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Effect on Apoptosis | Cell Cycle Phase Arrest | Notes |

|---|---|---|---|---|

| MCF-7 | 13.7 | Induces late apoptosis | G2/M phase | Significant reduction in colony formation observed. |

| HCT116 | 15.0 | Increased necrosis | G1/S phase | Enhanced acetylation of α-tubulin noted. |

| B16 | 12.5 | Apoptotic markers elevated | G2/M phase | Effective against melanoma cells. |

These results indicate that HDAC6-IN-7 exhibits potent antiproliferative activity while promoting apoptosis in multiple cancer types.

Case Studies

- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with HDAC6-IN-7 resulted in significant cell death and cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

- Neurodegenerative Disorders : Research indicates that inhibiting HDAC6 can ameliorate symptoms associated with neurodegenerative diseases by enhancing synaptic function and reducing neuroinflammation. In models of Alzheimer's disease, HDAC6-IN-7 improved cognitive function by promoting synaptogenesis through increased acetylation of key proteins involved in synaptic plasticity.

Comparative Analysis with Other Inhibitors

The following table compares HDAC6-IN-7 with other known HDAC inhibitors:

| Compound | Selectivity for HDAC6 | IC50 (μM) | Main Applications |

|---|---|---|---|

| Tubastatin A | High | 1.0 | Neurodegenerative diseases |

| Ricolinostat | Moderate | 4.0 | Multiple myeloma |

| SAHA | Low | 0.5 | Broad-spectrum anticancer activity |

| HDAC6-IN-7 | Very High | 13.7 | Cancer treatment, neuroprotection |

HDAC6-IN-7 demonstrates superior selectivity for HDAC6 compared to other inhibitors, making it a promising candidate for targeted therapies with potentially fewer side effects.

特性

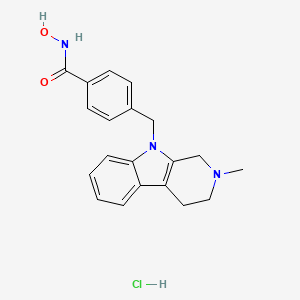

IUPAC Name |

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKFIADNEAJSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。